1-Amino-3-(1,3-thiazol-2-yl)propan-2-one
Description
1-Amino-3-(1,3-thiazol-2-yl)propan-2-one is a ketone-derived organic compound featuring a thiazole heterocycle (a five-membered ring containing sulfur and nitrogen) at the 3-position of a propane backbone. The molecule includes an amino group at position 1 and a ketone at position 2 (Figure 1). Its molecular formula is C₆H₈N₂OS, with a molecular weight of 156.21 g/mol . This compound is of interest in medicinal and synthetic chemistry due to its structural versatility, enabling interactions with biological targets and participation in diverse reactions like the Gewald and Dimroth reactions .
Properties
Molecular Formula |
C6H8N2OS |
|---|---|
Molecular Weight |
156.21 g/mol |
IUPAC Name |
1-amino-3-(1,3-thiazol-2-yl)propan-2-one |
InChI |
InChI=1S/C6H8N2OS/c7-4-5(9)3-6-8-1-2-10-6/h1-2H,3-4,7H2 |
InChI Key |
VKLDPIIIBHWRGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)CC(=O)CN |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Amino-3-(1,3-thiazol-2-yl)propan-2-one typically involves the reaction of thiazole derivatives with appropriate amines under controlled conditions. One common method involves the esterification of an acid with methanol to obtain the corresponding ester, which is then boiled in 2-propanol with hydrazine monohydrate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring undergoes selective oxidation under controlled conditions. Key observations include:
-
Sulfoxide formation : Treatment with hydrogen peroxide (H₂O₂) in acetic acid at 60°C produces sulfoxides, confirmed by characteristic NMR shifts at δ 6.96–7.07 ppm (S–C=CH) and 168.2 ppm (C=N) .
-
Sulfone synthesis : Prolonged oxidation with m-chloroperbenzoic acid (mCPBA) yields sulfones, identifiable via mass spectrometry (m/z +32 for each oxygen addition).
Reduction Reactions
The ketone group and thiazole ring participate in distinct reduction pathways:
-
Ketone reduction : Sodium borohydride (NaBH₄) in ethanol reduces the ketone to a secondary alcohol (propan-2-ol derivative), with >85% yield under optimized conditions.
-
Thiazole hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the thiazole ring to a thiazolidine structure, verified by disappearance of the C=N IR stretch at 1650 cm⁻¹ .
Electrophilic Substitution
The thiazole ring undergoes halogenation and nitration:
Nucleophilic Substitution
The amino group participates in nucleophilic reactions:
-
Acylation : Reacts with acetyl chloride (AcCl) to form N-acetyl derivatives (m.p. 145–147°C).
-
Schiff base formation : Condenses with aldehydes (e.g., benzaldehyde) to yield imines, confirmed by a new C=N IR peak at 1620 cm⁻¹ .
Cyclocondensation Reactions
The compound serves as a precursor for heterocyclic systems:
-
Thiazolo[3,2-b] triazoles : Reaction with thiourea in refluxing acetone produces fused rings, showing antimicrobial activity (MIC = 8 µg/mL against E. coli) .
-
Thiazolidinones : Cyclization with mercaptoacetic acid forms five-membered lactams, characterized by X-ray crystallography (CCDC deposition: 2101234) .
Mechanistic Insights
Key reaction mechanisms include:
-
Thiazole ring activation : The sulfur atom polarizes the C5 position, facilitating electrophilic attack .
-
Keto-enol tautomerism : Stabilizes intermediates during substitution reactions, as shown by DFT calculations (ΔG = −12.3 kcal/mol) .
Industrial-Scale Optimization
Reaction parameter studies reveal:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | ±5% yield per 10°C deviation |
| pH | 6.5–7.5 | <6.5: side products; >7.5: hydrolysis |
| Catalyst (Pd-C) | 5 wt% | Higher loadings reduce selectivity |
| Continuous flow reactors improve oxidation yields to 94% with residence times <30 minutes. |
Scientific Research Applications
1-Amino-3-(1,3-thiazol-2-yl)propan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isomeric and Heterocyclic Variants
1-Amino-3-(1,3-thiazol-5-yl)propan-2-one
- Structure : Differs in the position of the thiazole substituent (5-yl vs. 2-yl).
- Properties : Similar molecular weight (156.21 g/mol) but distinct electronic properties due to altered ring substitution. The 5-isomer may exhibit different solubility and reactivity patterns .
3-(Dimethylamino)-1-(1,3-thiazol-2-yl)-2-propen-1-one
- Structure: Replaces the propane backbone with a propenone chain and substitutes the amino group with dimethylamino.
- Synthesis : Likely synthesized via condensation reactions involving thiazole carbaldehydes and dimethylamine derivatives.
- Applications : The α,β-unsaturated ketone moiety enhances electrophilicity, making it reactive in Michael addition or cyclization reactions .
1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one
Functionalized Derivatives in Medicinal Chemistry
3-[Naphthalene-1-yl(1,3-thiazol-2-yl)amino]propanoic Acid
- Structure: Integrates a naphthalene group via an amino linker, with a propanoic acid tail.
- Biological Activity : Acts as a SARS-CoV-2 protease inhibitor, highlighting the role of the thiazole ring in target binding . The carboxylic acid group enhances solubility and ionic interactions.
2,3-Dihydro-2-aryl-4-[4-(2-oxo-2H-chromen–3–yl)-1,3-thiazol-2-ylamino]-1,5-benzothiazepines
Thiadiazole and Imidazole Analogs
1-(5-(R-Amino)-1,2,4-thiadiazol-3-yl)propan-2-ones
- Structure : Replaces thiazole with thiadiazole (two nitrogens, one sulfur).
- Reactivity : Thiadiazoles are more electron-deficient, favoring nucleophilic substitutions. Used as ketomethylenic reagents in heterocyclic synthesis .
3-Amino-2-(1-methyl-1H-imidazol-2-yl)propan-1-ol
- Structure : Imidazole (two nitrogens) replaces thiazole, with an alcohol instead of a ketone.
Comparative Data Table
Key Research Findings
- Synthetic Utility: The propane-ketone backbone in 1-amino-3-(thiazol-2-yl)propan-2-one facilitates its use in multicomponent reactions, such as condensations with thiosemicarbazides to form thiosemicarbazones .
- Biological Relevance : Thiazole-containing analogs demonstrate antiviral and enzyme-inhibitory activities, attributed to the sulfur-nitrogen ring’s ability to mimic peptide bonds or participate in hydrogen bonding .
- Solubility Challenges : Many thiazole ketones, including the target compound, are water-insoluble, necessitating formulation strategies for pharmaceutical applications .
Biological Activity
1-Amino-3-(1,3-thiazol-2-yl)propan-2-one is a thiazole-containing compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring which is known to enhance biological activity through interactions with various molecular targets. The thiazole moiety can participate in hydrogen bonding and π-π interactions, crucial for binding to enzymes and receptors.
1-Amino-3-(1,3-thiazol-2-yl)propan-2-one exerts its biological effects primarily through:
- Enzyme Inhibition : The compound interacts with specific enzymes, potentially inhibiting their activity and thereby modulating biochemical pathways.
- Receptor Binding : It may bind to various receptors, influencing cellular signaling pathways.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives, including 1-amino-3-(1,3-thiazol-2-yl)propan-2-one. For instance:
- A study demonstrated that derivatives of thiazole exhibited significant antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231), with some compounds showing IC50 values as low as 0.20 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1-Amino-3-(1,3-thiazol-2-yl)propan-2-one | MCF-7 | 0.20 |
| 1-Amino-3-(1,3-thiazol-2-yl)propan-2-one | MDA-MB-231 | 0.25 |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Research indicates that thiazole derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial therapies.
Anti-inflammatory Effects
Thiazole compounds have been investigated for their anti-inflammatory properties. Studies suggest that they may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
Study on Antiproliferative Activity
In a notable study, a series of thiazole derivatives were synthesized and evaluated for their antiproliferative effects against cancer cell lines. The results indicated that these compounds could induce cell cycle arrest and apoptosis in cancer cells while exhibiting low toxicity towards normal cells .
Molecular Modeling Studies
In silico molecular docking studies have been conducted to predict the binding affinity of thiazole derivatives to various biological targets. These studies provide insights into the structural features that enhance their biological activity, aiding in the rational design of more potent analogues .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Amino-3-(1,3-thiazol-2-yl)propan-2-one, and what key reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves condensation reactions between thiazole derivatives and amino ketone precursors. For example, analogous thiazole-containing compounds are synthesized via reductive amination or nucleophilic substitution under reflux conditions (e.g., ethanol or methanol, 60–80°C) with catalysts like NaBH3CN . Optimizing stoichiometry, solvent polarity, and temperature is critical to minimize byproducts like Schiff bases or over-reduced species.
Q. How can the structural integrity of 1-Amino-3-(1,3-thiazol-2-yl)propan-2-one be validated post-synthesis?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use programs like SHELXL for refinement and ORTEP-3 for graphical representation . Validate hydrogen bonding networks using graph-set analysis to confirm intermolecular interactions . Pair SC-XRD with spectroscopic techniques (e.g., <sup>1</sup>H/<sup>13</sup>C NMR, FT-IR) to cross-verify functional groups and stereochemistry.
Q. What intermolecular interactions dominate the solid-state packing of this compound?
- Methodological Answer : Hydrogen bonding (N–H···O/S) and π-π stacking between thiazole rings are predominant. Use Etter’s graph-set notation to categorize motifs (e.g., R2<sup>2</sup>(8) for dimeric H-bonding) . Computational tools like CrystalExplorer can quantify interaction energies.
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structure refinement?
- Methodological Answer : Discrepancies in thermal parameters or occupancy factors require iterative refinement using SHELXL . Validate against metrics like Rint and Rσ, and cross-check using the CIFcheck module in PLATON . For disordered regions, apply constraints (e.g., SIMU/DELU) and validate with Hirshfeld surface analysis.
Q. What experimental design considerations are critical for studying this compound’s corrosion inhibition properties?
- Methodological Answer : Electrochemical techniques (e.g., polarization curves, EIS) in acidic/neutral media are standard. For mechanistic insights, pair experimental data with DFT calculations to map electron density distribution and adsorption behavior on metal surfaces . Control variables include pH, temperature, and inhibitor concentration.
Q. How can regioselectivity challenges in modifying the thiazole ring be addressed?
- Methodological Answer : Use directing groups (e.g., –NH2) to enhance electrophilic substitution at specific positions. For example, bromination at the 5-position of thiazole can be achieved using NBS in DMF. Monitor reaction progress via LC-MS and optimize using kinetic studies .
Q. What computational strategies predict the compound’s bioactivity against microbial targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against bacterial enzymes (e.g., E. coli FabH). Validate with MD simulations (GROMACS) to assess binding stability. Correlate with in vitro MIC assays against Gram-positive/negative strains .
Q. How do solvent effects influence the compound’s tautomeric equilibrium in solution?
- Methodological Answer : Use NMR titrations in solvents of varying polarity (DMSO, CDCl3) to monitor keto-enol tautomerism. DFT calculations (B3LYP/6-311++G**) can predict solvent-dependent energy barriers. Compare with UV-Vis spectral shifts to confirm tautomeric populations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
